3,5-Dibromo-2-(trifluoromethoxy)aniline, also known as 2,6-dibromo-4-(trifluoromethoxy)aniline, is a chemical compound with the molecular formula and a molecular weight of approximately 334.92 g/mol. This compound features a trifluoromethoxy group, which enhances its biological activity and solubility in organic solvents. It is classified as an aromatic amine due to the presence of the aniline structure.
The synthesis of 3,5-dibromo-2-(trifluoromethoxy)aniline can be achieved through various bromination methods. One notable method involves the bromination of 4-trifluoromethoxyaniline using sodium bromide and hydrogen peroxide under the catalysis of ammonium molybdate. This approach is advantageous as it minimizes equipment corrosion associated with traditional brominating agents such as elemental bromine or hydrogen bromide.
The molecular structure of 3,5-dibromo-2-(trifluoromethoxy)aniline consists of a benzene ring substituted with two bromine atoms at positions 2 and 6, a trifluoromethoxy group at position 4, and an amino group. The structural representation can be illustrated as follows:
NC1=C(Br)C=C(OC(F)(F)F)C=C1Br
JBSWOEGXMADXOU-UHFFFAOYSA-N
3,5-Dibromo-2-(trifluoromethoxy)aniline participates in various chemical reactions typical of aromatic amines, including electrophilic substitution reactions due to the electron-rich nature of the aniline nitrogen.
These reactions can lead to derivatives that might possess enhanced or altered biological activities .
The mechanism of action for compounds like 3,5-dibromo-2-(trifluoromethoxy)aniline often involves interactions with biological targets such as enzymes or receptors. The trifluoromethoxy group can enhance lipophilicity, facilitating membrane permeability and bioavailability.
Research indicates that trifluoromethyl ethers exhibit unique properties that can influence biological activity, making them valuable in drug design . The presence of halogen substituents may also affect the compound's reactivity and interaction with biological systems.
Safety data indicates that this compound may cause skin and eye irritation upon contact . Appropriate safety measures should be observed during handling.
3,5-Dibromo-2-(trifluoromethoxy)aniline finds applications in various scientific fields:
The increasing utility of trifluoromethoxy groups in bioactive compounds suggests that this compound could play a significant role in future research and development within medicinal chemistry and related fields .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4